2,5-Dimethyl-1H-benzimidazole
Overview
Description
2,5-Dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the imidazole ring. Benzimidazoles, including this compound, are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Mechanism of Action
Target of Action
2,5-Dimethyl-1H-benzimidazole, a derivative of benzimidazole, primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . Benzimidazoles have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles are known to interact with their targets and cause changes that lead to their various pharmacological effects . For instance, some benzimidazoles have been found to exhibit potent antibacterial activities .
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Pharmacokinetics
Benzimidazoles are known to have a wide range of applications in pharmaceuticals and agrochemicals , suggesting they may have favorable pharmacokinetic properties.
Result of Action
Benzimidazoles have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzimidazoles have been reported to act as corrosion inhibitors, with their effectiveness depending on the corrosive solution they are added to .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with appropriate methylating agents. One common method is the reaction of o-phenylenediamine with acetic acid and formaldehyde under acidic conditions, followed by methylation using methyl iodide . Another method involves the reaction of o-phenylenediamine with methyl formate in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Benzimidazole derivatives with additional functional groups.
Reduction: Reduced forms of benzimidazole.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
2,5-Dimethyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: Another methylated benzimidazole with similar biological activities.
2-Methylbenzimidazole: A simpler methylated benzimidazole with fewer methyl groups.
Benzimidazole: The parent compound without any methyl groups.
Uniqueness: 2,5-Dimethyl-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 5 positions can enhance its stability and bioavailability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2,6-dimethyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOAOSHABGEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170779 | |
Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-41-2 | |
Record name | 2,6-Dimethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COS3Q3924 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 2,5-Dimethylbenzimidazole?
A1: 2,5-Dimethylbenzimidazole is known to inhibit the multiplication of influenza A and B viruses in chorioallantoic membrane cultures. [, , , , ] This inhibitory effect was observed even when the compound was added after the host tissue was infected. [] Interestingly, the compound appears to primarily affect viral multiplication without significantly impacting host cell oxygen consumption, suggesting an interference with specific viral biosynthetic pathways. []
Q2: How does 2,5-Dimethylbenzimidazole affect the influenza virus multiplication cycle?
A2: Studies employing infectivity titrations reveal that 2,5-Dimethylbenzimidazole significantly alters the first cycle of influenza B virus multiplication. [] It extends the latent period, slightly reduces the rate of titer increase during the incremental period, and drastically decreases the overall virus yield. [] The timing of compound addition post-infection influences its inhibitory effect, with earlier additions resulting in greater inhibition. [] This suggests that the compound targets early stages of the viral multiplication cycle.
Q3: Does 2,5-Dimethylbenzimidazole directly interact with influenza virus particles?
A3: Research indicates that 2,5-Dimethylbenzimidazole does not directly inactivate extracellular influenza virus particles. [] Additionally, it does not appear to interfere with virus adsorption to host tissues or the release of newly formed viral particles. [] This suggests that the compound's inhibitory effect stems from interfering with intracellular processes essential for viral replication rather than direct virucidal action.
Q4: How does the activity of 2,5-Dimethylbenzimidazole compare to other benzimidazole derivatives?
A4: Studies have investigated the structure-activity relationship of benzimidazole derivatives in inhibiting influenza virus multiplication. [, ] For instance, chloro derivatives exhibit two to three times higher activity compared to their corresponding methyl derivatives. [] Notably, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) demonstrates considerably stronger inhibition than 2,5-Dimethylbenzimidazole. [] Conversely, 5,6-dimethyl-1-alpha;-D-ribofuranosylbenzimidazole, the moiety found in vitamin B12, shows no inhibitory effects at comparable concentrations. []
Q5: Are there other biological activities associated with 2,5-Dimethylbenzimidazole?
A5: Beyond its antiviral activity, 2,5-Dimethylbenzimidazole exhibits inhibitory effects on azo dye-induced liver tumor formation in animal models. [] When co-administered with the carcinogen 3′-methyl-4-dimethylaminoazobenzene, it significantly reduces tumor incidence, even at low concentrations. [] The compound also appears to mitigate the decrease in liver riboflavin levels caused by the carcinogen. []
Q6: What is known about the mechanism of action of 2,5-Dimethylbenzimidazole in inhibiting influenza virus multiplication?
A6: While the precise mechanism remains to be fully elucidated, the collective research suggests that 2,5-Dimethylbenzimidazole inhibits the biosynthesis of components essential for influenza virus replication. [, ] This is supported by its lack of direct virucidal activity, its impact on the viral latent period, and its interference with viral yield without affecting host cell oxygen consumption. [, , ]
Q7: How does 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) differ from 2,5-Dimethylbenzimidazole in its inhibitory action on influenza virus?
A7: DRB exhibits a more prolonged inhibitory effect compared to 2,5-Dimethylbenzimidazole. [] When infected membranes are transferred to fresh media lacking the compounds, DRB maintains its inhibition, whereas 2,5-Dimethylbenzimidazole's effect diminishes. [] This suggests distinct mechanisms of action or differences in their binding affinity to their respective targets.
Q8: What are the potential implications of understanding the mechanism of action of benzimidazole derivatives like 2,5-Dimethylbenzimidazole and DRB?
A8: Unraveling their precise mechanisms of action could pave the way for developing more potent and selective antiviral agents. [] Understanding how these compounds interfere with specific viral biosynthetic pathways could offer valuable insights into novel therapeutic targets for combating influenza and potentially other viral infections.
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